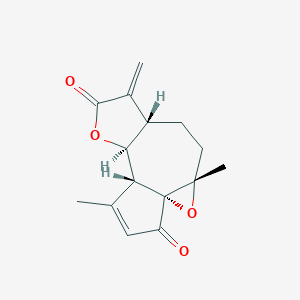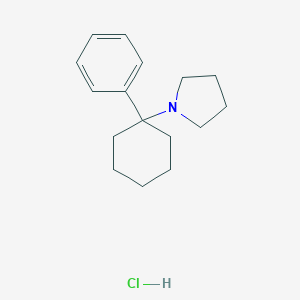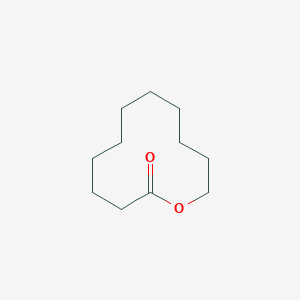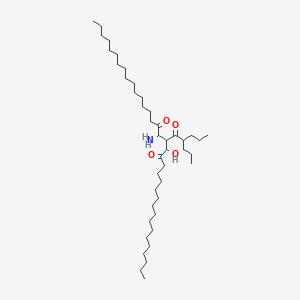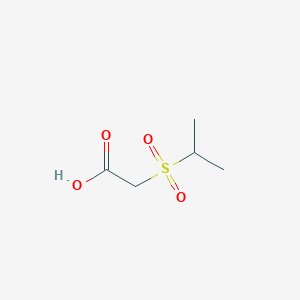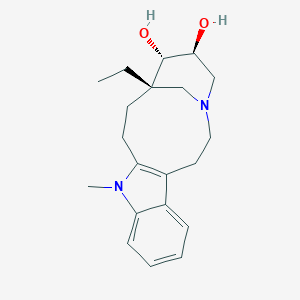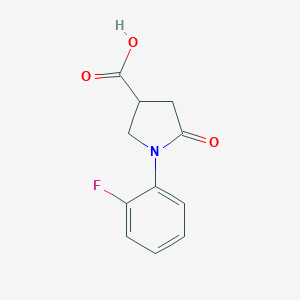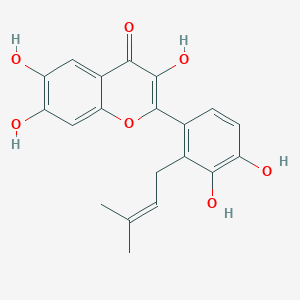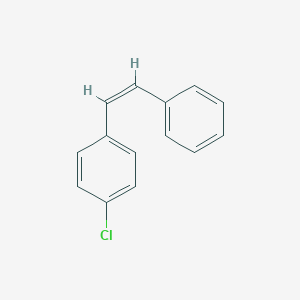
(Z)-4-Chlorostilbene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-Chlorostilbene is a chemical compound that is widely used in scientific research. It is a derivative of stilbene, which is a type of organic compound that is commonly found in plants. (Z)-4-Chlorostilbene has several properties that make it useful for research purposes, including its ability to act as a fluorescent probe and its ability to inhibit certain proteins.
Wirkmechanismus
The mechanism of action of (Z)-4-Chlorostilbene is not fully understood. However, it is believed to work by binding to certain proteins and inhibiting their activity. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 and aromatase.
Biochemische Und Physiologische Effekte
(Z)-4-Chlorostilbene has several biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450, which is involved in the metabolism of many drugs and toxins. It has also been shown to inhibit the activity of aromatase, which is involved in the synthesis of estrogen.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (Z)-4-Chlorostilbene in lab experiments is its ability to act as a fluorescent probe. This allows researchers to track the movement and interactions of proteins and other biomolecules within cells. Another advantage is its ability to inhibit certain proteins, making it useful for studying their function.
One limitation of using (Z)-4-Chlorostilbene is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments involving this compound. Additionally, (Z)-4-Chlorostilbene may have off-target effects, meaning that it may inhibit proteins other than the ones it is intended to target.
Zukünftige Richtungen
There are several future directions for research involving (Z)-4-Chlorostilbene. One potential area of study is its use as a therapeutic agent. Its ability to inhibit certain proteins makes it a promising candidate for the development of drugs to treat various diseases.
Another future direction for research is to better understand its mechanism of action. This could involve studying its interactions with specific proteins or using structural biology techniques to determine its binding sites.
Overall, (Z)-4-Chlorostilbene is a versatile compound that has several applications in scientific research. Its ability to act as a fluorescent probe and inhibit certain proteins make it a valuable tool for studying the function of biomolecules within cells.
Synthesemethoden
The synthesis of (Z)-4-Chlorostilbene involves several steps. First, stilbene is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-chlorobenzylamine to form the amide. Finally, the amide is dehydrated to form (Z)-4-Chlorostilbene.
Wissenschaftliche Forschungsanwendungen
(Z)-4-Chlorostilbene has several applications in scientific research. One of its most common uses is as a fluorescent probe. It can be used to label proteins and other biomolecules, allowing researchers to track their movement and interactions within cells. (Z)-4-Chlorostilbene can also be used to inhibit certain proteins, making it useful for studying their function.
Eigenschaften
CAS-Nummer |
1657-49-4 |
|---|---|
Produktname |
(Z)-4-Chlorostilbene |
Molekularformel |
C14H11Cl |
Molekulargewicht |
214.69 g/mol |
IUPAC-Name |
1-chloro-4-[(Z)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C14H11Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6- |
InChI-Schlüssel |
TTYKTMUIQGPMMH-SREVYHEPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)Cl |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



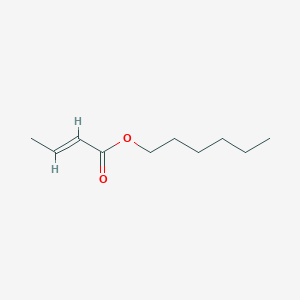
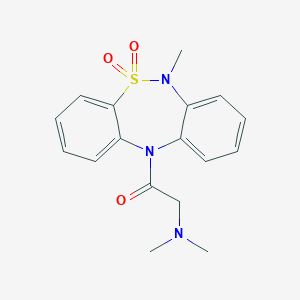
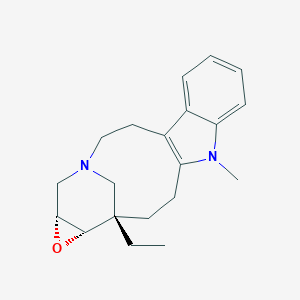
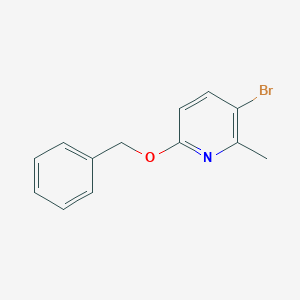
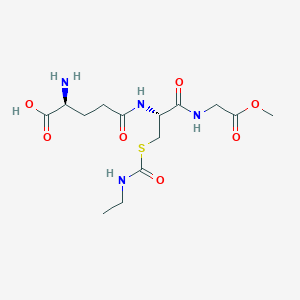
![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B161958.png)
